(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid
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Overview
Description
(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid is a chiral compound featuring a trifluoromethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, (2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design. The trifluoromethyl group can mimic the properties of other functional groups, making it useful in the development of pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in terms of drug efficacy and safety .
Industry
In the industrial sector, this compound is used in the development of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-5-(Difluoromethyl)oxolane-2-carboxylic acid
- (2S,5R)-5-(Chloromethyl)oxolane-2-carboxylic acid
- (2S,5R)-5-(Bromomethyl)oxolane-2-carboxylic acid
Uniqueness
(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased electronegativity and lipophilicity. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
IUPAC Name |
(2S,5R)-5-(trifluoromethyl)oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUYEDMDUWHWAK-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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